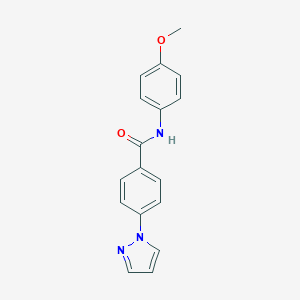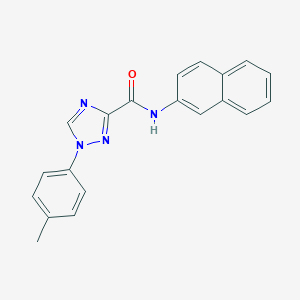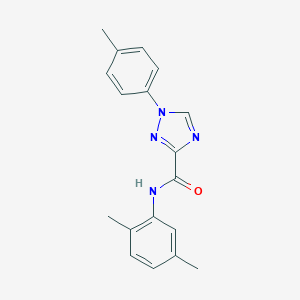
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is known to have several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, by inhibiting the activity of COX enzymes, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, which is an enzyme that is upregulated during inflammation. In addition, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce pain and fever in animal models.
実験室実験の利点と制限
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-established compound for use in lab experiments. However, there are some limitations to the use of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. It has been shown to have some toxicity in animal models, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity profile of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in humans.
合成法
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction between 4-methoxyphenylhydrazine and 4-(chloroformyl)benzoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.
特性
製品名 |
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-14(6-10-16)19-17(21)13-3-7-15(8-4-13)20-12-2-11-18-20/h2-12H,1H3,(H,19,21) |
InChIキー |
BWYCOBGPBNZPHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)
